Bis(2-ethylhexyl) terephthalate

Catalog No.
S521377
CAS No.
6422-86-2
M.F
C24H38O4
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) terephthalate

CAS Number

6422-86-2

Product Name

Bis(2-ethylhexyl) terephthalate

IUPAC Name

bis(2-ethylhexyl) benzene-1,4-dicarboxylate

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3

InChI Key

RWPICVVBGZBXNA-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC

solubility

In water, 4.0 mg/L at 20 °C

Synonyms

1,4-DEHT, di-(2-ethylhexyl) terephthalate

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC

The exact mass of the compound Bis(2-ethylhexyl) terephthalate is 390.277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.0 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.

Bis(2-ethylhexyl) terephthalate (DOTP, CAS 6422-86-2) is an aliphatic-aromatic diester and a primary non-phthalate plasticizer widely utilized in flexible polyvinyl chloride (PVC) manufacturing [1]. Unlike traditional ortho-phthalates, DOTP features a symmetric para-terephthalate structure that fundamentally alters its toxicological profile and physical interactions within polymer matrices[2]. It is primarily procured as a direct, high-performance drop-in replacement for restricted plasticizers such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP)[1]. Beyond regulatory compliance, DOTP is selected for its low volatility, excellent thermal stability, and superior migration resistance, making it a critical raw material for medical devices, wire insulation, and consumer goods [2].

Substituting DOTP with generic ortho-phthalates like DEHP or DINP introduces severe regulatory and performance liabilities [1]. DEHP is heavily restricted under REACH and classified as an endocrine disruptor, making it legally unviable for toys, food contact materials, and modern medical devices [2]. While other non-phthalate alternatives like aliphatic adipates or citrates exist, they often suffer from higher volatility, poorer PVC compatibility, or inferior plasticizing efficiency, requiring costly formulation adjustments . DOTP’s specific para-substituted architecture provides the necessary van der Waals interactions with PVC chains to match DEHP's mechanical softening efficiency while completely bypassing the reproductive toxicity and migration issues inherent to ortho-phthalates [1].

Toxicological Safety and Endocrine Disruption Profile

DOTP provides a massive safety margin compared to traditional ortho-phthalates, completely lacking the endocrine-disrupting and reproductive toxicity characteristics of DEHP [1]. In mammalian toxicity models, DOTP demonstrates a No Observable Adverse Effect Level (NOAEL) of 500–700 mg/kg, whereas DEHP exhibits a critically low NOAEL of just 4.8 mg/kg [2]. This represents a greater than 100-fold improvement in the safety threshold [2].

Evidence DimensionNo Observable Adverse Effect Level (NOAEL)
Target Compound DataDOTP: 500–700 mg/kg
Comparator Or BaselineDEHP: 4.8 mg/kg
Quantified Difference>100-fold higher safety margin for DOTP
ConditionsMammalian toxicity models

Eliminates regulatory bottlenecks and enables compliance with stringent REACH and FDA standards for medical and consumer products.

Volatility and High-Temperature Processability

The symmetric para-terephthalate structure of DOTP generates stronger intermolecular van der Waals forces with PVC chains compared to the ortho-configuration of DEHP [1]. This structural difference translates into significantly lower volatility during high-temperature compounding and extrusion [2]. Consequently, DOTP-plasticized resins experience less mass loss and maintain their mechanical integrity over extended thermal aging periods, outperforming both DEHP and DINP in heat-resistant applications [1].

Evidence DimensionPlasticizer volatility and thermal stability
Target Compound DataDOTP: High resistance to evaporation and thermal degradation
Comparator Or BaselineDEHP/DOP: Higher volatility leading to plasticizer loss
Quantified DifferenceDOTP demonstrates superior retention in the polymer matrix under thermal stress
ConditionsHigh-temperature PVC compounding and thermal aging

Reduces material loss during manufacturing and prevents premature embrittlement in high-temperature end-uses like wire insulation.

Migration Resistance in Polymer Matrices

DOTP exhibits superior migration resistance compared to DEHP, particularly in environments involving physical contact or extractive agents like sebum [1]. The higher molecular weight and linear-like packing of the terephthalate ester restrict its mobility within the PVC network [2]. Studies measuring migration rates using polydimethylsiloxane (PDMS) samplers confirm that while both plasticizers migrate, DOTP's structural hindrance significantly reduces its leaching propensity compared to DEHP under identical thermal and contact conditions [1].

Evidence DimensionMigration resistance from flexible PVC
Target Compound DataDOTP: Stronger matrix retention and lower leaching propensity
Comparator Or BaselineDEHP: Higher migration rate into contact media
Quantified DifferenceDOTP significantly reduces plasticizer loss to external environments (e.g., sebum or solvents)
ConditionsPVC matrix contact with PDMS samplers and artificial sebum at 20-60°C

Critical for ensuring the long-term safety and dimensional stability of medical tubing, blood bags, and food-contact packaging.

Mechanical Property Retention and Plasticizing Efficiency

DOTP serves as a highly efficient 1:1 drop-in replacement for DEHP, successfully restoring the mechanical properties of PVC without compromising structural integrity [1]. In formulation testing, DOTP lowers the glass transition temperature (Tg) of PVC to approximately 82–83 °C, matching the performance of virgin DEHP-plasticized resins [2]. Furthermore, the branched alkyl chains of DOTP prevent close packing of PVC chains at lower temperatures, granting DOTP a distinct advantage in low-temperature flexibility and preventing cold-weather embrittlement [1].

Evidence DimensionGlass transition temperature (Tg) and low-temperature flexibility
Target Compound DataDOTP: Tg ~82–83 °C with enhanced low-temperature chain mobility
Comparator Or BaselineDEHP: Equivalent Tg but inferior low-temperature flexibility
Quantified DifferenceDOTP matches primary plasticizing efficiency while improving cold-weather performance
ConditionsStandard flexible PVC formulations

Allows manufacturers to seamlessly substitute DEHP without re-engineering product specifications, while gaining better low-temperature durability.

Medical Devices and Healthcare Consumables

DOTP is the premier choice for manufacturing IV tubing, blood bags, and respiratory masks. Its high NOAEL and lack of endocrine-disrupting properties ensure patient safety and regulatory compliance, while its low migration rate prevents the plasticizer from leaching into medical fluids [1].

High-Temperature Wire and Cable Insulation

Due to its low volatility and excellent thermal stability, DOTP is highly suited for electrical wire coatings. It resists evaporation during high-speed, high-temperature compounding and maintains the insulation's flexibility over decades of thermal cycling [2].

Automotive Interior Trims and Upholstery

DOTP is utilized in automotive dashboards, synthetic leather, and interior trims. Its superior resistance to volatilization prevents the 'fogging' effect on car windows caused by plasticizer off-gassing under high cabin temperatures.

Children's Toys and Childcare Articles

As a strictly non-phthalate (non-ortho-phthalate) plasticizer, DOTP bypasses REACH restrictions and consumer safety bans applied to DEHP and DINP. It provides the necessary softness and durability for mouthing toys without posing reproductive or developmental toxicity risks [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; PelletsLargeCrystals, Liquid

XLogP3

7.4

Exact Mass

390.277

Boiling Point

383.0 °C
383 °C

Flash Point

238 °C or 460 °F (open cup)

Vapor Density

13.5 (Air = 1)

Density

0.9825 at 20/20 °C

LogP

log Kow = 8.39 (est)

Appearance

Solid powder

Melting Point

-48.0 °C
-48 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4VS908W98L

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 298 of 299 companies (only ~ 0.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

2.14X10-5 mm Hg at 25 °C (est)

Other CAS

6422-86-2

Associated Chemicals

Mono(2-ethylhexyl) terephthalate; 155603-50-2

Wikipedia

Diethylhexyl terephthalate

Use Classification

Plastics -> Polymer Type -> N.a.
Plastics -> Plasticisers

Methods of Manufacturing

Produced by transesterification of the dimethyl ester (dimethylterephthalate) with 2-ethylhexanol.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Custom compounding of purchased resin
Medical devices
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Rubber product manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
1,4-Benzenedicarboxylic acid, 1,4-bis(2-ethylhexyl) ester: ACTIVE

Dates

Last modified: 08-15-2023
1: Jeon SH, Kim YP, Kho Y, Shin JH, Ji WH, Ahn YG. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. J Anal Methods Chem. 2018 Feb 5;2018:9470254. doi: 10.1155/2018/9470254. eCollection 2018. PubMed PMID: 29629214; PubMed Central PMCID: PMC5832103.
2: Kiani A, Ahmadloo M, Shariatifar N, Moazzen M, Baghani AN, Khaniki GJ, Taghinezhad A, Kouhpayeh A, Mousavi Khaneghah A, Ghajarbeygi P. Method development for determination of migrated phthalate acid esters from polyethylene terephthalate (PET) packaging into traditional Iranian drinking beverage (Doogh) samples: a novel approach of MSPE-GC/MS technique. Environ Sci Pollut Res Int. 2018 May;25(13):12728-12738. doi: 10.1007/s11356-018-1471-y. Epub 2018 Feb 22. PubMed PMID: 29470751.
3: Moldoveanu SC, Yerabolu R. Critical evaluation of several techniques for the analysis of phthalates and terephthalates: Application to liquids used in electronic cigarettes. J Chromatogr A. 2018 Mar 9;1540:77-86. doi: 10.1016/j.chroma.2018.02.001. Epub 2018 Feb 6. PubMed PMID: 29429742.
4: Alves A, Giovanoulis G, Nilsson U, Erratico C, Lucattini L, Haug LS, Jacobs G, de Wit CA, Leonards PE, Covaci A, Magner J, Voorspoels S. Case Study on Screening Emerging Pollutants in Urine and Nails. Environ Sci Technol. 2017 Apr 4;51(7):4046-4053. doi: 10.1021/acs.est.6b05661. Epub 2017 Mar 22. PubMed PMID: 28293951.
5: Larsson K, Lindh CH, Jönsson BA, Giovanoulis G, Bibi M, Bottai M, Bergström A, Berglund M. Phthalates, non-phthalate plasticizers and bisphenols in Swedish preschool dust in relation to children's exposure. Environ Int. 2017 May;102:114-124. doi: 10.1016/j.envint.2017.02.006. Epub 2017 Mar 6. PubMed PMID: 28274486.
6: McCombie G, Biedermann S, Suter G, Biedermann M. Survey on plasticizers currently found in PVC toys on the Swiss market: Banned phthalates are only a minor concern. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2017 Apr 16;52(5):491-496. doi: 10.1080/10934529.2016.1274176. Epub 2017 Jan 27. PubMed PMID: 28129041.
7: Benjamin S, Kamimura N, Takahashi K, Masai E. Achromobacter denitrificans SP1 efficiently utilizes 16 phthalate diesters and their downstream products through protocatechuate 3,4-cleavage pathway. Ecotoxicol Environ Saf. 2016 Dec;134P1:172-178. doi: 10.1016/j.ecoenv.2016.08.028. Epub 2016 Sep 10. PubMed PMID: 27619352.
8: Jeddi MZ, Rastkari N, Ahmadkhaniha R, Yunesian M. Endocrine disruptor phthalates in bottled water: daily exposure and health risk assessment in pregnant and lactating women. Environ Monit Assess. 2016 Sep;188(9):534. doi: 10.1007/s10661-016-5502-1. Epub 2016 Aug 24. PubMed PMID: 27557841.
9: Lessmann F, Schütze A, Weiss T, Langsch A, Otter R, Brüning T, Koch HM. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. Arch Toxicol. 2016 Jul;90(7):1659-67. doi: 10.1007/s00204-016-1715-x. Epub 2016 Apr 26. PubMed PMID: 27116293.
10: Kim W, Kim S, Kang I, Jung MS, Kim SJ, Kim JK, Cho SM, Kim JH, Park JH. Hybrid Silver Mesh Electrode for ITO-Free Flexible Polymer Solar Cells with Good Mechanical Stability. ChemSusChem. 2016 May 10;9(9):1042-9. doi: 10.1002/cssc.201600070. Epub 2016 Apr 1. PubMed PMID: 27038288.
11: Xie M, Wu Y, Little JC, Marr LC. Phthalates and alternative plasticizers and potential for contact exposure from children's backpacks and toys. J Expo Sci Environ Epidemiol. 2016 Jan-Feb;26(1):119-24. doi: 10.1038/jes.2015.71. Epub 2015 Nov 4. PubMed PMID: 26531804.
12: Santana J, Giraudi C, Marengo E, Robotti E, Pires S, Nunes I, Gaspar EM. Preliminary toxicological assessment of phthalate esters from drinking water consumed in Portugal. Environ Sci Pollut Res Int. 2014 Jan;21(2):1380-90. doi: 10.1007/s11356-013-2020-3. Epub 2013 Jul 31. PubMed PMID: 23900955.
13: Abe Y, Yamaguchi M, Mutsuga M, Hirahara Y, Kawamura Y. [Survey of plasticizers in polyvinyl chloride toys]. Shokuhin Eiseigaku Zasshi. 2012;53(1):19-27. Japanese. PubMed PMID: 22450665.
14: Guart A, Bono-Blay F, Borrell A, Lacorte S. Migration of plasticizers phthalates, bisphenol A and alkylphenols from plastic containers and evaluation of risk. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2011 May;28(5):676-85. doi: 10.1080/19440049.2011.555845. PubMed PMID: 21400322.
15: Jecklin MC, Gamez G, Zenobi R. Fast polymer fingerprinting using flowing afterglow atmospheric pressure glow discharge mass spectrometry. Analyst. 2009 Aug;134(8):1629-36. doi: 10.1039/b819560a. Epub 2009 May 12. PubMed PMID: 20448931.
16: Montuori P, Jover E, Morgantini M, Bayona JM, Triassi M. Assessing human exposure to phthalic acid and phthalate esters from mineral water stored in polyethylene terephthalate and glass bottles. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2008 Apr;25(4):511-8. doi: 10.1080/02652030701551800. PubMed PMID: 18348049.
17: Barnabé S, Beauchesne I, Cooper DG, Nicell JA. Plasticizers and their degradation products in the process streams of a large urban physicochemical sewage treatment plant. Water Res. 2008 Jan;42(1-2):153-62. Epub 2007 Aug 1. PubMed PMID: 17706266.
18: Simoneit BR, Medeiros PM, Didyk BM. Combustion products of plastics as indicators for refuse burning in the atmosphere. Environ Sci Technol. 2005 Sep 15;39(18):6961-70. PubMed PMID: 16201617.
19: Gartshore J, Cooper DG, Nicell JA. Biodegradation of plasticizers by Rhodotorula rubra. Environ Toxicol Chem. 2003 Jun;22(6):1244-51. PubMed PMID: 12785580.
20: Nallii S, Cooper DG, Nicell JA. Biodegradation of plasticizers by Rhodococcus rhodochrous. Biodegradation. 2002;13(5):343-52. PubMed PMID: 12688586.

Explore Compound Types